Product packaging for oxirane;1,3,5-trioxane(Cat. No.:CAS No. 24969-25-3)

oxirane;1,3,5-trioxane

Cat. No.: B13398801
CAS No.: 24969-25-3
M. Wt: 134.13 g/mol
InChI Key: RKXIOPGUWPDYMW-UHFFFAOYSA-N
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Description

Contextualization of Oxirane and 1,3,5-Trioxane (B122180) within Contemporary Polymer Chemistry

In the landscape of modern polymer science, oxirane and 1,3,5-trioxane serve as fundamental building blocks for the synthesis of high-performance polymers. Oxirane, also known as ethylene (B1197577) oxide, is a three-membered cyclic ether. Its high ring strain (approximately 110–115 kJ/mol) makes it highly reactive and thus a valuable monomer for ring-opening polymerization (ROP). mdpi.comacs.org The polymerization of oxirane yields poly(ethylene oxide) (PEO), a versatile water-soluble polymer with a flexible C-O-C backbone, leading to a low glass transition temperature below -60 °C. acs.orgsigmaaldrich.com PEO and its derivatives find extensive use in a multitude of applications, including as polymeric electrolytes in batteries, in drug delivery systems, and for bioconjugation in the pharmaceutical industry. acs.orgsigmaaldrich.com

1,3,5-Trioxane, a stable cyclic trimer of formaldehyde (B43269), is a six-membered ring containing alternating carbon and oxygen atoms. wikipedia.org It is the primary monomer for the production of polyoxymethylene (POM), a highly crystalline engineering thermoplastic known for its exceptional stiffness, low friction, and excellent dimensional stability. wikipedia.org POM is widely used in precision parts such as gears, bearings, fasteners, and other high-performance engineering components. wikipedia.org

The significance of these two compounds is further amplified by their use in copolymerization. To enhance the thermal stability of POM homopolymers, 1,3,5-trioxane is often copolymerized with a small amount of a comonomer, such as oxirane or 1,3-dioxolane (B20135). mdpi.comwikipedia.orgacs.org The introduction of these comonomers into the polyoxymethylene chain creates more stable end groups after initial thermal degradation, preventing the complete depolymerization of the polymer. uni-tuebingen.de This copolymerization strategy is a cornerstone of industrial POM production, leading to materials with improved processing characteristics and durability. wikipedia.orguni-tuebingen.de The polymerization can be initiated by various catalysts, including acid catalysts like boron trifluoride etherate, to produce these commercially vital copolymers. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O4 B13398801 oxirane;1,3,5-trioxane CAS No. 24969-25-3

Properties

CAS No.

24969-25-3

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

oxirane;1,3,5-trioxane

InChI

InChI=1S/C3H6O3.C2H4O/c1-4-2-6-3-5-1;1-2-3-1/h1-3H2;1-2H2

InChI Key

RKXIOPGUWPDYMW-UHFFFAOYSA-N

Canonical SMILES

C1CO1.C1OCOCO1

Related CAS

24969-25-3

Origin of Product

United States

Monomer Synthesis and Precursor Chemistry

Synthetic Methodologies for 1,3,5-Trioxane (B122180)

1,3,5-Trioxane, a stable cyclic trimer of formaldehyde (B43269), serves as a crucial monomer in the production of high-performance polyoxymethylene (POM) plastics. Its synthesis is a well-established industrial process, with several methodologies developed to optimize yield and purity.

The primary industrial route for synthesizing 1,3,5-trioxane is the acid-catalyzed cyclo-trimerization of formaldehyde. smolecule.comwikipedia.org This reaction is typically performed in a concentrated aqueous solution of formaldehyde, using a strong acid catalyst such as sulfuric acid. smolecule.comgoogle.com The process involves heating the formaldehyde solution in the presence of the acid, which initiates the cyclization reaction. google.com

The mechanism proceeds through the protonation of formaldehyde by the acid catalyst, leading to the formation of a reactive intermediate. This intermediate then undergoes sequential addition of two more formaldehyde molecules, ultimately forming a linear trimer. The final step is an intramolecular cyclization of this linear trimer to yield the stable six-membered ring structure of 1,3,5-trioxane. The reaction is reversible, and its equilibrium is challenged by the presence of water, which can lead to low concentrations of the desired product. smolecule.com To enhance the yield, industrial processes often employ reactive distillation techniques. google.comresearchgate.net

Recent advancements have focused on improving the efficiency of this process. One approach involves the use of salt additives, such as sodium chloride (NaCl) or ionic liquids, in conjunction with sulfuric acid. smolecule.comresearchgate.net These additives help to suppress water activity, shifting the reaction equilibrium towards the formation of 1,3,5-trioxane and increasing the yield. smolecule.com For instance, the addition of certain ionic liquids has been shown to significantly increase the trioxane (B8601419) yield while reducing the formation of by-products like formic acid. smolecule.com

Table 1: Catalyst Systems for Acid-Catalyzed Cyclization of Formaldehyde

Catalyst System Additive Reported Effect
Sulfuric Acid (H₂SO₄) None (Traditional) Standard industrial catalyst; equilibrium-limited yield. smolecule.com
Sulfuric Acid (H₂SO₄) Sodium Chloride (NaCl) Increases trioxane yield to ~13.84% by reducing water activity. smolecule.com

This table provides an interactive summary of different catalyst systems used in the synthesis of 1,3,5-trioxane via acid-catalyzed cyclization of formaldehyde.

An alternative synthetic route to substituted 1,3,5-trioxanes involves the one-pot oxidation-trimerization of alcohols. ijcce.ac.irsid.ir This method combines the oxidation of a primary alcohol to an aldehyde and the subsequent acid-catalyzed trimerization of the in-situ generated aldehyde into a 2,4,6-trisubstituted-1,3,5-trioxane. ijcce.ac.irresearchgate.net

This process can be effectively catalyzed by Keggin-type heteropolyacids. ijcce.ac.irsid.ircivilica.com In this reaction, the heteropolyacid acts as a catalyst for both the air oxidation of the alcohol and the cyclotrimerization of the resulting aldehyde. ijcce.ac.ir The reaction is often carried out under solvent-free conditions, which is advantageous from an environmental and process-efficiency perspective. ijcce.ac.ir Studies have shown that while 1,3,5-trioxanes are the major products, minor amounts of aldol (B89426) condensation by-products can also be formed. ijcce.ac.irsid.ir The choice of heteropolyacid catalyst can influence the yield, with some studies reporting higher efficacy for specific compositions like H₅[PMo₁₁VO₄₀]. ijcce.ac.ir Other catalysts, such as iron(III) chloride (FeCl₃), have also been shown to facilitate the cyclotrimerization of aldehydes to form 1,3,5-trioxanes, with selectivity being influenced by reaction temperature and the presence of water. researchgate.net

Table 2: Catalysts for Oxidation-Trimerization of Alcohols

Catalyst Reactant Type Key Feature
Keggin-type Heteropolyacids Alcohols Catalyzes both oxidation and trimerization in one pot. ijcce.ac.irsid.ir
Iron(III) Chloride (FeCl₃) Aldehydes Selectivity for trioxanes is enhanced at lower temperatures. researchgate.net
Tantalum(V) Chloride (TaCl₅) Aldehydes Effective Lewis acid catalyst for cyclotrimerization. researchgate.net

This interactive table summarizes various catalysts used for the synthesis of 1,3,5-trioxanes through the oxidation-trimerization of alcohols or cyclotrimerization of aldehydes.

The purity of the 1,3,5-trioxane monomer is paramount for producing high molecular weight and thermally stable polyoxymethylene polymers. researchgate.netgoogle.com Common impurities originating from the synthesis process include water, methanol, and formic acid. google.comresearchgate.net These impurities can act as chain transfer agents during polymerization, limiting the growth of polymer chains and negatively impacting the final properties of the material. google.com Therefore, rigorous purity assessment and pre-treatment are essential steps.

Purity is typically assessed using gas chromatography (GC). sigmaaldrich.comfishersci.ca For polymerization-grade trioxane, the impurity content must be reduced to very low levels, often below 40 parts per million (ppm). google.com

Pre-treatment protocols for crude 1,3,5-trioxane primarily involve purification steps to remove these detrimental impurities. Industrial processes often utilize a combination of distillation and extraction. google.com A preliminary distillation can reduce the bulk of impurities. google.com For further purification, solvent extraction, for example with benzene, can be employed to selectively dissolve the trioxane, which is then recovered by distillation. Another critical pre-treatment step, especially before use in polymerization, is drying the trioxane to remove residual water. tandfonline.com This can be achieved by methods such as vacuum drying. tandfonline.com The rigorous exclusion of moisture is crucial as water can interfere with the polymerization reaction. It has been noted that among the common contaminants, formaldehyde itself has a negligible effect on the copolymerization process. researchgate.net

Considerations for Oxirane (Ethylene Oxide) as a Polymerization Comonomer

While homopolymers of polyoxymethylene can be produced from 1,3,5-trioxane, they exhibit limited thermal stability. To overcome this, 1,3,5-trioxane is frequently copolymerized with a small amount of a comonomer, with oxirane (commonly known as ethylene (B1197577) oxide) being a prominent choice. ijcce.ac.irresearchgate.netsandiego.edugoogle.com The introduction of ethylene oxide units into the polyoxymethylene chain creates C-C bonds that interrupt the otherwise uniform sequence of oxymethylene units. researchgate.net These C-C linkages act as "stoppers" that inhibit the "unzipping" or depolymerization reaction that can occur from the polymer chain ends at elevated temperatures, thereby significantly enhancing the thermal stability of the resulting acetal (B89532) copolymer. researchgate.netontosight.ai

The copolymerization is a cationic ring-opening polymerization, often initiated by catalysts like boron trifluoride dibutyl etherate. researchgate.netacs.org The process is complex, involving an "induction period" where ethylene oxide reacts to form other cyclic ethers, such as 1,3-dioxolane (B20135), before the main polymerization and precipitation of the solid polymer occurs. acs.org More recent studies have identified the direct reaction of ethylene oxide with 1,3,5-trioxane to form novel cyclic formals like 1,3,5,7-tetraoxacyclononane (TOCN) and 1,3,5,7,10-pentaoxacyclododecane (B14415431) (POCD) during the initiation phase. acs.org

The amount of ethylene oxide used as a comonomer is typically low, but its presence is crucial for achieving the desired material properties for engineering applications. sandiego.edu The resulting acetal copolymer has a more randomized distribution of comonomer units due to acetal exchange reactions during polymerization, leading to a uniform and stable polymer. researchgate.net The final polymer consists of repeating trimethylene oxide units interspersed with ethylene oxide units. ontosight.ai This modification not only improves thermal stability but can also affect properties like flexibility and impact resistance. sandiego.edu

Mechanistic Investigations of Cationic Ring Opening Polymerization Crop

Fundamental Principles Governing CROP of Cyclic Ethers and Acetals

The polymerizability of cyclic monomers via CROP is dictated by a combination of thermodynamic and kinetic factors. For cyclic ethers like oxirane and cyclic acetals like 1,3,5-trioxane (B122180), ring strain, enthalpic contributions, and the inherent basicity of the monomers are the primary determinants of their reactivity. aston.ac.ukwiley-vch.de

Ring Strain and Enthalpic Contributions to Polymerizability

The primary driving force for the ring-opening polymerization of most cyclic monomers is the relief of ring strain. mdpi.com This strain arises from deviations from ideal bond angles, bond stretching or compression, and nonbonding interactions. wiley-vch.de The polymerization process converts the strained cyclic monomer into a more stable, linear polymer chain, a transformation that is typically exothermic (negative enthalpy of polymerization, ΔHp). researchgate.net

Oxirane , a three-membered cyclic ether, possesses significant ring strain, estimated at 116 kJ/mol. mdpi.comresearchgate.net This high degree of strain makes it highly susceptible to ring-opening, resulting in a large negative enthalpy of polymerization. This substantial enthalpic driving force makes the polymerization of oxirane thermodynamically favorable. mdpi.com

1,3,5-Trioxane , a six-membered cyclic acetal (B89532), is the cyclic trimer of formaldehyde (B43269). wikipedia.orgnih.gov Generally, six-membered rings are considered to be strain-free. mdpi.com However, the polymerization of 1,3,5-trioxane to form polyoxymethylene is still an enthalpically driven process, although the ring strain is considerably lower than that of oxirane. wiley-vch.deresearchgate.net The polymerization is thermodynamically allowed because the negative enthalpic contribution outweighs the negative entropy change that occurs as the monomer molecules lose translational freedom to become part of a polymer chain. wiley-vch.de

MonomerStructureClassRing SizeRing Strain (kJ/mol)Polymerization Driving Force
OxiraneC₂H₄OCyclic Ether3~116High Ring Strain
1,3,5-TrioxaneC₃H₆O₃Cyclic Acetal6LowEnthalpy of Polymerization

Comparative Reactivity Profiles of Oxirane and 1,3,5-Trioxane in CROP

While both oxirane and 1,3,5-trioxane undergo CROP, their reactivity profiles differ significantly, primarily due to differences in basicity and ring strain. aston.ac.uk In cationic polymerization, the initiation and propagation steps involve the attack of a cationic species on the monomer. The nucleophilicity (or basicity) of the oxygen atoms in the monomer ring is a critical factor influencing the reaction rate. acs.org

Oxirane, with its high ring strain, is highly reactive. However, its basicity is lower than that of less strained cyclic ethers like tetrahydrofuran (B95107). aston.ac.uk In contrast, 1,3,5-trioxane is a significantly less basic monomer. For instance, the related cyclic acetal 1,3-dioxepane (B1593757) is about four orders of magnitude more basic than 1,3,5-trioxane. acs.org This lower basicity means that 1,3,5-trioxane is less readily protonated or attacked by the growing cationic chain end compared to more basic cyclic ethers. researchgate.net

This difference in reactivity leads to distinct behaviors during copolymerization. Studies have shown that in the copolymerization of 1,3,5-trioxane with more basic and reactive comonomers, there is often an "induction period." During this initial phase, the more reactive comonomer is preferentially consumed before significant incorporation of 1,3,5-trioxane into the polymer chain occurs. acs.orgacs.org

Initiation Pathways in Oxirane;1,3,5-Trioxane Copolymerization Systems

The initiation mechanism in the copolymerization of 1,3,5-trioxane and oxirane is complex and has been the subject of extensive investigation. Early theories have been supplanted by more recent findings that have identified novel intermediates and pathways.

Proposed Mechanisms Involving Formaldehyde Generation

An early proposed mechanism for the initiation of 1,3,5-trioxane and oxirane copolymerization suggested that the first step involves the acid-catalyzed decomposition of 1,3,5-trioxane into formaldehyde. acs.orgmdma.chcommonorganicchemistry.com This is plausible as 1,3,5-trioxane is known to be a stable, anhydrous source of formaldehyde. wikipedia.org According to this hypothesis, the generated formaldehyde would then react with oxirane to form 1,3-dioxolane (B20135), which would then act as the true initiating species for the copolymerization. acs.org This mechanism was widely accepted for a considerable time and explained the observed induction period during which oxirane was consumed to form intermediates before the main polymerization and precipitation of the polymer began. acs.org

Direct Intermolecular Reactions between Oxirane and 1,3,5-Trioxane

More recent and detailed studies have challenged the formaldehyde-generation mechanism. Research involving the careful analysis of the bulk copolymerization of 1,3,5-trioxane and oxirane has provided strong evidence for a new initiation mechanism. acs.org This revised mechanism proposes a direct intermolecular reaction between oxirane and 1,3,5-trioxane. Instead of trioxane (B8601419) first decomposing, the oxirane molecule is believed to react directly with the trioxane ring, leading to the formation of larger cyclic formal intermediates. acs.org This discovery fundamentally changed the understanding of the initiation process in this critical copolymerization system.

Formation and Structural Characterization of Cyclic Formal Intermediates

The direct reaction between oxirane and 1,3,5-trioxane leads to the formation of novel, larger-ring cyclic formals that were previously unidentified. acs.org Through isolation and characterization, two key intermediates have been identified:

1,3,5,7-Tetraoxacyclononane (TOCN) : A nine-membered ring formed from the reaction of one oxirane molecule and one 1,3,5-trioxane molecule.

1,3,5,7,10-Pentaoxacyclododecane (B14415431) (POCD) : A twelve-membered ring.

These intermediates were isolated from the reaction mixture and their structures confirmed by techniques such as ¹H NMR spectroscopy. acs.org Further investigation revealed that these cyclic formals are not dead-end products but are part of a cascade of reactions. TOCN can subsequently rearrange or react to form 1,3,5-trioxepane (TOXP) , which in turn can form 1,3-dioxolane . acs.org This cascade of intermediate formation explains the consumption of oxirane and the generation of other cyclic acetals during the induction period, providing a more complete and evidence-based picture of the initiation mechanism than the earlier formaldehyde hypothesis. acs.org

Intermediate CompoundAbbreviationDescriptionFormation Pathway
1,3,5,7-TetraoxacyclononaneTOCNNine-membered cyclic formalDirect reaction of oxirane and 1,3,5-trioxane. acs.org
1,3,5,7,10-PentaoxacyclododecanePOCDTwelve-membered cyclic formalDirect reaction of oxirane and 1,3,5-trioxane. acs.org
1,3,5-TrioxepaneTOXPSeven-membered cyclic formalFormed from TOCN. acs.org
1,3-Dioxolane-Five-membered cyclic formalFormed from TOXP. acs.org

Chain Propagation Dynamics and Mechanisms

Chain propagation in CROP of cyclic ethers involves the sequential addition of monomer units to a growing polymer chain with a cationic active center. The active species are typically tertiary oxonium ions, which are formed during the initiation step. researchgate.net The propagation proceeds through the nucleophilic attack of a monomer molecule on this active center. The precise mechanism and kinetics of this process are influenced by the monomer structure, the reactivity of the propagating species, the counter-ion, and the reaction conditions. mit.edu

Active Chain End Propagation via SN1 and SN2 Analogues

The propagation in CROP of cyclic ethers can be described by mechanisms analogous to nucleophilic substitution reactions, namely SN1 and SN2. researchgate.net

SN2-type Mechanism: This is the most common pathway. It involves a direct backside attack by the oxygen atom of an incoming monomer molecule on one of the α-carbon atoms of the tertiary oxonium ion at the active chain end. This concerted reaction leads to the opening of the ring and the simultaneous addition of the monomer unit, regenerating the oxonium ion at the new chain end. This mechanism is prevalent for less-substituted cyclic ethers like oxirane.

SN1-type Mechanism: In this mechanism, the propagation would proceed through a two-step process involving the formation of a carbocation intermediate. This pathway is less common for simple cyclic ethers but can be significant when the monomer structure can stabilize a positive charge on a carbon atom. In the polymerization of 1,3,5-trioxane, equilibria between oxonium ions and oxocarbenium ions are involved, which can be seen as having SN1 character. researchgate.net The stability of the counter-ion also plays a crucial role; less nucleophilic counter-ions favor the ionic SN2 pathway, while more covalent species might favor dissociation in an SN1-like manner.

The choice between these pathways depends on factors summarized in the table below.

FactorFavors SN2-typeFavors SN1-typeRationale
Monomer Structure Unsubstituted or less substituted rings (e.g., oxirane)Monomers that can form stabilized carbocationsSteric hindrance at the α-carbon disfavors direct attack.
Counter-ion Non-nucleophilic, stable anions (e.g., SbF₆⁻, ClO₄⁻)Nucleophilic or unstable anions that can form covalent bondsStable counter-ions promote a "living" character with a persistent oxonium ion.
Solvent Polarity Lower polarityHigher polarityPolar solvents can stabilize the separated carbocation and counter-ion.

Analysis of Chain Growth Kinetics

The kinetics of CROP for cyclic ethers can be exceedingly rapid. mit.edu For instance, the bulk copolymerization of 1,3,5-trioxane is often complete within seconds to tens of seconds. acs.orgresearchgate.net This process is typically characterized by two distinct phases: a homogeneous "induction" period, followed by a very rapid heterogeneous propagation-crystallization step as the polyoxymethylene precipitates from the monomer melt. acs.orgresearchgate.net

The rate of polymerization is influenced by several variables:

Monomer Reactivity: The basicity and ring strain of the monomer are key drivers. aston.ac.uk In copolymerizations of 1,3,5-trioxane with more basic comonomers like 1,3-dioxepane (DXP), the initiation occurs preferentially on the DXP. acs.org The homopolymerization of DXP proceeds until its concentration drops sufficiently to allow for significant incorporation of trioxane units. acs.org

Initiator Concentration: Higher initiator concentrations generally lead to faster polymerization rates. However, the relationship is not always linear due to the complexity of the initiation and termination steps. dspaces.org

Temperature: The rate of polymerization generally increases with temperature. However, side reactions also become more prevalent at higher temperatures. For 1,3,5-trioxane, conducting the polymerization in a "frozen" or solid state at lower temperatures has been shown to produce higher molecular weight polymers by suppressing side reactions. rsc.org

The kinetics of these reactions can be monitored in real-time using techniques like Fourier-transform infrared spectroscopy (RT-FTIR), which tracks the disappearance of the characteristic absorption bands of the monomer. radtech.org

Monomer SystemInitiatorTemperature (°C)Key Kinetic Feature
1,3,5-Trioxane (bulk)Perchloric acid hydrate80Very rapid polymerization (<1 min) with an induction period followed by crystallization. acs.org
1,3,5-Trioxane (solid-state)BF₃·OEt₂< 62Slower propagation, suppression of oligomer formation, leading to ultra-high molecular weight POM. rsc.org
Oxetane (B1205548)/Epoxy comonomerPhoto-cationic initiatorRoom TemperatureAddition of highly reactive epoxy comonomers significantly increases the conversion rate of oxetane. radtech.org

Chain Transfer, Termination, and Side Reactions

Cationic polymerizations are notoriously susceptible to chain transfer and termination reactions, which can limit the final molecular weight and broaden the molecular weight distribution. mit.edu These reactions compete with the propagation step and are often the primary determinants of the degree of polymerization. dspaces.org

Mechanisms of Intramolecular Back-Biting and Cyclization

A significant side reaction in the CROP of cyclic ethers is intramolecular chain transfer, commonly known as "back-biting." aston.ac.uk In this process, the active oxonium ion at the end of a growing polymer chain attacks an oxygen atom along its own backbone. acs.org This nucleophilic attack results in the cleavage of the linear chain and the formation of a stable cyclic oligomer, while regenerating an active site on the shortened chain.

This process is thermodynamically driven by the stability of the resulting small-ring structures, typically 5- or 6-membered rings. For example, in the polymerization of 1,3,5-trioxane, back-biting leads to the formation of cyclic oligomers, which is a major issue in molten-state polymerization due to the high mobility of the active chain ends. rsc.org Conducting the polymerization in the solid state can suppress this mobility and reduce cyclic oligomer formation. rsc.org Similarly, in the polymerization of oxetanes, the formation of a cyclic tetramer is a well-established phenomenon. aston.ac.uk The tendency for back-biting is a key reason why achieving a truly "living" CROP of many cyclic ethers is challenging. acs.org

Characterization of Non-Propagating Species

During CROP, various reactions can lead to the formation of species that are unable to propagate further, effectively terminating the chain growth at that site. mit.edu One common mechanism involves reaction with impurities, particularly water. The propagating oxonium ion can react with a water molecule, leading to the formation of a hydroxyl-terminated polymer chain and the regeneration of the initiating proton (H₃O⁺). While the proton can initiate a new chain (a form of chain transfer), the original chain is now capped with a non-propagating hydroxyl group. researchgate.net

Another type of non-propagating species can arise from the formation of overly stable ions. For example, the growing chain end can become trapped in a stable tertiary oxonium ion structure that is sterically hindered or electronically too stable to react with another monomer molecule. radtech.org This has been observed in the polymerization of certain substituted oxetanes, where a significant fraction of the monomer is consumed rapidly to form these stable intermediates, after which polymerization slows dramatically. radtech.org

Catalysis in Oxirane;1,3,5 Trioxane Polymerization Systems

Homogeneous Catalytic Systems

Homogeneous catalysts are soluble in the reaction medium, offering high activity and good control over the polymerization process. Various classes of homogeneous catalysts have been investigated for the polymerization of oxirane and 1,3,5-trioxane (B122180).

Strong protic acids are effective initiators for the cationic ring-opening polymerization of 1,3,5-trioxane and its copolymerization with cyclic ethers like oxirane. The initiation mechanism involves the protonation of an oxygen atom on either the oxirane or 1,3,5-trioxane ring, generating a secondary or tertiary oxonium ion, respectively. This active species then propagates the polymer chain.

The polymerization process initiated by protic acids, such as perchloric acid hydrate, is typically very rapid, often occurring within seconds. acs.orgresearchgate.net It generally proceeds in two stages: an initial homogeneous phase, often referred to as the induction period, followed by a rapid heterogeneous propagation-crystallization step as the growing polymer chain precipitates from the monomer mixture. acs.orgresearchgate.net The basicity of the comonomers plays a crucial role; for instance, in related systems, the more basic comonomer is protonated first, influencing the initial stages of polymerization. acs.org

Phosphotungstic acid (PTA) has been successfully employed as an initiator for the bulk cationic ring-opening copolymerization of 1,3,5-trioxane with comonomers like cyclohexane (B81311) oxide. researchgate.net Studies have shown that such initiators can produce copolymers with enhanced thermal stability. researchgate.net Triflic acid (TfOH) is another powerful protic acid catalyst known for its efficacy in CROP of various cyclic ethers and lactones, operating through a similar oxonium ion mechanism. mdpi.com

Table 1: Protic Acid Initiators in 1,3,5-Trioxane Copolymerization

Initiator Comonomer Example(s) Key Research Findings
Perchloric Acid (HClO₄) 1,3-Dioxepane (B1593757) Polymerization is extremely rapid, proceeding in homogeneous and heterogeneous stages. acs.orgresearchgate.net
Phosphotungstic Acid (PTA) Cyclohexane Oxide, 1,3-Dioxolane (B20135) Effective in bulk copolymerization, yielding copolymers with good thermal stability. researchgate.netresearchgate.net

Lewis acids are a cornerstone in the industrial production of polyacetals. Boron trifluoride etherate (BF₃·OEt₂) is a classic and widely studied initiator for the cationic polymerization of 1,3,5-trioxane. uni-tuebingen.de The initiation mechanism is believed to involve the formation of a zwitterionic species or the generation of a protonic acid in the presence of a cocatalyst like water.

The polymerization initiated by BF₃·OEt₂ is characterized by an induction period, the duration of which can be influenced by the presence of formaldehyde (B43269), which is believed to be crucial for the process to start. uni-tuebingen.de Research on the copolymerization of 1,3,5-trioxane with oxetane (B1205548) derivatives using BF₃·OEt₂ as an initiator has demonstrated that the incorporation of the comonomer can be controlled by the feed ratio, which in turn influences the thermal and mechanical properties of the resulting copolymer. researchgate.net While less commonly cited for this specific system, phosphorus pentafluoride (PF₅) also functions as a strong Lewis acid capable of initiating cationic polymerization of cyclic ethers.

Organometallic complexes offer a versatile platform for catalysis due to the tunable electronic and steric properties of the metal center. Research has shown that η⁵-cyclopentadienylmolybdenum complexes are capable of inducing the ring-opening polymerization of 1,3,5-trioxane. uni-tuebingen.de These catalysts have the advantage of being robust and can even function in the presence of small amounts of water, which is a significant benefit for industrial processes. uni-tuebingen.de

These molybdenum complexes interact with oxygen heterocycles, including oxirane, to form labile cationic complexes of the type [(η⁵-C₅H₅)Mo(CO)₃(ether)][BF₄]. uni-tuebingen.de This interaction can initiate the polymerization. It has been observed that these complexes can also effectively copolymerize 1,3,5-trioxane with other cyclic ethers, leading to copolymers with enhanced thermal stability due to the incorporation of comonomer units that act as thermal endcaps. uni-tuebingen.de The polymerization process, monitored by NMR spectroscopy, appears to be a non-metal centered process, where the organometallic complex primarily serves to control the initiation step. uni-tuebingen.de

Table 2: Activity of η⁵-Cyclopentadienylmolybdenum Catalysts in 1,3,5-Trioxane Polymerization

Catalyst Complex Induction Time Activity Level
[(η⁵-C₅H₅)Mo(CO)₃(THF)][BF₄] Medium Medium
(η⁵-C₅H₅)Mo(CO)₃(CH₃) Low High
[(η⁵-C₅H₅)Mo(CO)₂(dppe)][BF₄] Very Long Very Low
(η⁵-C₅H₅)Mo(CO)₂(P(OPh)₃)(CH₃) Long Low

Data synthesized from findings on the polymerization of molten trioxane (B8601419) at 80°C. uni-tuebingen.de

Photoinitiated cationic polymerization offers spatial and temporal control over the initiation process, which is advantageous for applications like coatings and 3D printing. This method relies on photoacid generators (PAGs), which are compounds that produce a strong protic acid upon irradiation with UV or visible light. radtech.org

The acid generated in situ then initiates the cationic ring-opening polymerization of the oxirane and 1,3,5-trioxane monomers in the irradiated areas. Common PAGs include sulfonium (B1226848) and iodonium (B1229267) salts. mdpi.comradtech.org The advantages of this approach include high reaction rates, low energy consumption, and the absence of solvent emissions. radtech.org This technique is well-established for various cyclic ethers, including epoxides (oxiranes) and oxetanes, and the principles are directly applicable to the oxirane;1,3,5-trioxane system to form cross-linked polymer networks. radtech.orgresearchgate.net

Heterogeneous Catalytic Systems

Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid catalyst in a liquid monomer feed. This simplifies catalyst removal and product purification, making them attractive for industrial-scale production.

Solid acid catalysts, such as tungsten trioxide (WO₃) or molybdenum trioxide (MoO₃) supported on alumina (B75360) (Al₂O₃), are examples of heterogeneous systems used for cationic ring-opening polymerization. mdpi.com These materials possess Lewis and Brønsted acid sites on their surfaces that can initiate the polymerization of cyclic ethers.

The mechanism involves the adsorption of a monomer molecule onto an acid site on the catalyst surface. This interaction activates the monomer, leading to ring-opening and the formation of an active species that can then propagate the polymerization by reacting with other monomer molecules from the bulk liquid phase. The activity and selectivity of these catalysts can be tailored by modifying the acid site density, the type of support, and the calcination temperature. While specific detailed studies on the this compound system are not as prevalent in the literature, the established use of these catalysts for CROP makes them relevant candidates for this polymerization. mdpi.com

Clay-Based Catalysts (e.g., Maghnite-H+, Treated Bentonite)

Natural clays (B1170129), particularly those of the montmorillonite (B579905) or bentonite (B74815) family, have emerged as effective, low-cost, and environmentally friendly catalysts for the cationic ring-opening polymerization of 1,3,5-trioxane. Their catalytic activity is unlocked through an acid-treatment process.

Maghnite-H+, an Algerian montmorillonite clay activated by a strong acid like sulfuric acid, is a prominent example. This treatment process involves proton exchange, where interlayer cations in the clay structure are replaced by protons (H+). This creates Brønsted acid sites on the clay surface, which are capable of initiating the cationic polymerization of cyclic monomers. The acid activation also leads to an increase in the interlayer spacing of the clay, enhancing the accessibility of the active sites. bcrec.id

Treated bentonite, a broader category that includes Maghnite-H+, is prepared similarly. Raw bentonite clay is refluxed with an acid (e.g., nitric acid), followed by washing, drying, and calcination. This process not only creates acidic sites but also increases the specific surface area and pore diameter of the clay, further boosting its catalytic efficiency. The resulting material is a stable, non-corrosive solid that can be easily handled.

The use of these clay-based catalysts offers several advantages, including mild reaction conditions, high yields, and improved thermal stability of the resulting polymer. researchgate.net Being heterogeneous, they can be readily separated from the final polymer product by simple filtration, a significant improvement over traditional homogeneous catalysts. bme.hu

Solid Acid Catalysts

Beyond clay-based materials, a variety of other solid acids serve as effective heterogeneous catalysts for oxirane and 1,3,5-trioxane polymerization. These catalysts are prized for their ability to provide the necessary acidity to initiate polymerization while simplifying product purification and catalyst recovery.

Heteropolyacids (HPAs): Phosphotungstic acid (PTA) is a notable example of an HPA used in the bulk cationic ring-opening copolymerization of 1,3,5-trioxane with comonomers like 1,3-dioxolane. researchgate.nettandfonline.comtandfonline.comresearchgate.net HPAs are complex proton acids that have a well-defined structure. Their high thermal stability and strong Brønsted acidity make them efficient initiators. Like clays, HPAs can be used in small quantities and their heterogeneous nature facilitates a cleaner post-treatment process compared to systems like boron trifluoride. researchgate.net

Zeolites: These are crystalline aluminosilicates with a well-defined microporous structure. Zeolites like ZSM-5 are effective solid acid catalysts for the synthesis of trioxane from formaldehyde. researchgate.net Their catalytic activity is attributed to Brønsted acid sites located within their porous framework. The shape-selective nature of zeolites can also influence the reaction, while their robust crystalline structure ensures high thermal stability. They represent a class of highly stable and regenerable solid acid catalysts. researchgate.net

Acidic Ion-Exchange Resins: Polymeric resins functionalized with acidic groups (e.g., sulfonic acid) are also used as catalysts in the production of 1,3,5-trioxane and its subsequent polymerization. wikipedia.org These materials function as solid-phase versions of catalysts like sulfuric acid, providing the necessary protonic initiation sites in a heterogeneous format that allows for easy separation and reuse.

Influence of Catalyst Structure and Concentration on Reaction Kinetics and Polymer Architecture

The physical and chemical properties of the solid acid catalyst, along with its concentration in the reaction medium, exert a profound influence on the polymerization process and the final polymer's characteristics.

Catalyst Concentration: The concentration of the catalyst is directly linked to the number of available "initiating active sites." researchgate.net Research has consistently shown that increasing the amount of clay-based catalysts like Maghnite-H+ leads to a higher rate of monomer conversion and an increased polymer yield. researchgate.net This is because a greater number of active proton sites are available to initiate the cationic polymerization chains. The effect of catalyst concentration on polymer yield is a critical parameter for process optimization.

Below is an interactive table detailing the effect of Maghnite-H+ catalyst concentration on the yield of a copolymer of 1,3,5-trioxane and 1,3-dioxolane.

Catalyst (Mag-H+) Weight %Polymer Yield (%)
2.541.2
5.058.5
7.569.3
10.072.8
12.573.1

Data compiled from studies on Maghnite-H+ catalyzed copolymerization. researchgate.net

Catalyst Structure: The structure of the catalyst is a key determinant of its activity. For clay catalysts, the acid treatment is crucial as it generates the Brønsted acid sites and increases the interlayer spacing, making these sites accessible to the monomers. bcrec.id The layered silicate (B1173343) structure provides a high surface area for the reaction to occur. Similarly, the three-dimensional porous network of zeolites provides a high density of active sites and can influence the polymer architecture due to steric constraints within the pores. researchgate.net The structure of the resulting polymer, including its molecular weight, crystallinity, and thermal stability, is also affected. For instance, the incorporation of comonomers like oxirane or 1,3-dioxolane, facilitated by these catalysts, disrupts the highly crystalline structure of the polyoxymethylene homopolymer, which in turn enhances its thermal stability by preventing depolymerization. researchgate.net

Strategies for Catalyst Residue Management and Deactivation

A primary advantage of using solid, heterogeneous catalysts like clays, zeolites, and heteropolyacids is the simplification of catalyst residue management. Unlike homogeneous catalysts that dissolve in the reaction medium and require complex purification steps, solid catalysts can be easily and efficiently removed.

For traditional homogeneous catalysts, such as boron trifluoride etherate, chemical deactivation is required. After polymerization is complete, the acidic catalyst must be neutralized to prevent it from causing degradation of the polymer during subsequent processing. wikipedia.org This is typically achieved by adding deactivators, such as alkali or alkaline earth alkyls (e.g., n-butyllithium), to the polymerization melt. google.com This step adds complexity and cost to the manufacturing process and necessitates further purification to remove the deactivator salts. The use of solid catalysts largely circumvents the need for such chemical deactivation steps.

Following catalyst removal, other purification strategies may be employed to remove unreacted monomers. Techniques such as devolatilization, where residual monomers are removed in gaseous form from the polymer melt under specific temperature and pressure conditions, ensure the final product meets purity standards. google.com However, the primary strategy for the catalysts discussed herein remains their straightforward physical removal.

Copolymerization Strategies with Diverse Oxygen Heterocycles

Copolymers of 1,3,5-Trioxane (B122180) with Oxirane (Ethylene Oxide)

The copolymerization of 1,3,5-trioxane (TOX) with oxirane, commonly known as ethylene (B1197577) oxide (EO), is a well-established industrial process to produce thermally stable acetal (B89532) copolymers. researchgate.net The incorporation of oxyethylene units into the polyoxymethylene chain introduces stable C-C bonds, which act as "stoppers" to the depolymerization process.

The cationic ring-opening polymerization is the primary method for this synthesis, often initiated by Lewis acids such as boron trifluoride dibutyl etherate (BF₃·OBu₂). researchgate.netacs.orgacs.org The reaction can be carried out in the bulk phase. researchgate.net During the copolymerization, an acetal exchange reaction occurs, which leads to a randomized distribution of the comonomer units along the polymer chain. researchgate.netacs.org

One of the key challenges in this process is the control of the polymer's molecular weight and the nature of the end-groups. Thermally unstable hydroxyl end-groups can form if impurities like water are present in the monomer feed. acs.org To address this, highly purified trioxane (B8601419) is used, and chain-transfer agents, such as methylal, are employed to cap the polymer chains with thermally stable methoxy (B1213986) groups. researchgate.netacs.org This ensures the production of a highly stable polymer with a degree of stability often exceeding 99.5%. researchgate.net

The concentration of ethylene oxide influences the polymerization process. Studies have shown that the ring-opening of ethylene oxide occurs rapidly upon catalyst addition and it is completely copolymerized while a significant portion of the trioxane remains unreacted. acs.org High-resolution nuclear magnetic resonance (NMR) has been used to study the kinetics, revealing a surprising build-up of formaldehyde (B43269) concentration during the copolymerization, which peaks just before the formation of the solid polymer. acs.org

Table 1: Representative Conditions for Trioxane and Ethylene Oxide Copolymerization

ParameterValueReference
InitiatorBoron trifluoride dibutyl etherate (BF₃·OBu₂) researchgate.netacs.org
Chain-Transfer AgentMethylal researchgate.netacs.org
Polymerization StateBulk researchgate.net
Ethylene Oxide Concentration4.5 mol % relative to trioxane acs.org
Initiator Concentration7 × 10⁻⁵ mol/mol of trioxane acs.org
Polymerization Temperature70 °C acs.org

Copolymers of 1,3,5-Trioxane with 1,3-Dioxolane (B20135)

1,3-Dioxolane (DOX) is another important comonomer used to enhance the thermal stability of polyoxymethylene. researchgate.net The copolymerization of 1,3,5-trioxane with 1,3-dioxolane introduces oxyethylene units into the main polyoxymethylene chain, similar to the use of ethylene oxide. researchgate.nettandfonline.com This random distribution of C-C bonds effectively hinders the unzipping reaction of the polymer chains. researchgate.net

Cationic ring-opening polymerization is the common method for this synthesis, and various catalysts have been investigated. One study explored the use of Maghnite-H+, a proton-exchanged montmorillonite (B579905) clay, as a catalyst for the copolymerization in solution. researchgate.net The yield and intrinsic viscosity of the resulting copolymers were found to be dependent on factors such as the amount of catalyst, the concentration of dioxolane, temperature, and reaction time. researchgate.net Another investigation utilized phosphotungstic acid as a catalyst in bulk polymerization. tandfonline.com

The incorporation of 1,3-dioxolane affects the crystallinity of the resulting copolymer. As the comonomer content increases, the crystallinity of the polymer tends to decrease. tandfonline.com The use of a retarder, such as tetrahydrofuran (B95107) (THF), has been shown to allow for a longer reaction time, leading to a higher incorporation of the comonomer into the polymer chain and, consequently, improved thermal stability. tandfonline.com Interestingly, the presence of a retarder can also result in a higher crystallinity compared to samples prepared without it under certain conditions. tandfonline.com

Characterization techniques such as ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the random distribution of the oxyethylene units within the polyoxymethylene chain. researchgate.net

Table 2: Influence of Reaction Parameters on Trioxane and 1,3-Dioxolane Copolymerization

ParameterInfluenceReference
Amount of CatalystAffects copolymer yield researchgate.net
Dioxolane ConcentrationAffects copolymer yield and crystallinity researchgate.nettandfonline.com
TemperatureAffects copolymer yield and intrinsic viscosity researchgate.net
Reaction TimeAffects copolymer yield researchgate.net
Retarder (THF)Increases comonomer incorporation and thermal stability tandfonline.com

Copolymers of 1,3,5-Trioxane with 1,3-Dioxepane (B1593757)

The copolymerization of 1,3,5-trioxane with 1,3-dioxepane (DXP) is another strategy to introduce longer flexible segments into the rigid polyoxymethylene backbone. This can influence the mechanical properties and thermal stability of the resulting copolymer.

The cationic copolymerization of trioxane and 1,3-dioxepane proceeds in two distinct stages: a homogeneous "induction" period followed by a rapid heterogeneous propagation-crystallization step. acs.org The duration of the induction period is significantly influenced by the concentration of the 1,3-dioxepane comonomer; a higher concentration of DXP leads to a longer induction period. acs.org

During the initial homogeneous phase, the consumption of the 1,3-dioxepane comonomer can be monitored. For lower initial concentrations of DXP (e.g., DXP/TOX ≤ 5/95 w/w), the comonomer is consumed through single unit insertions from the beginning of the reaction. acs.org This makes the insertion of two successive DXP units into the copolymer chain highly improbable during the subsequent rapid polymerization phase. acs.org

The presence of residual water in the reaction mixture acts as a transfer agent, affecting the degree of polymerization of the final copolymer. acs.org A linear relationship can be observed between the inverse of the number-average degree of polymerization (1/DPn) and the initial concentration of water, which allows for the determination of the transfer constant to water. acs.org

Copolymers of 1,3,5-Trioxane with ε-Caprolactone

The incorporation of ε-caprolactone into the polyoxymethylene chain introduces ester linkages, which can significantly alter the properties of the resulting copolymer, including its biodegradability.

Specific research findings and detailed data on the copolymerization of 1,3,5-trioxane with ε-caprolactone were not prominently available in the provided search results. Further research would be needed to elaborate on this specific copolymer system.

Investigation of Other Cyclic Ethers and Acetals as Comonomers

Besides the commonly used comonomers, research has been conducted on the copolymerization of 1,3,5-trioxane with other cyclic ethers and acetals to further tailor the properties of polyoxymethylene. For instance, 1,3,5-trioxepane has been used as a comonomer. researchgate.net

One study investigated the bulk cationic ring-opening polymerization of 1,3,5-trioxane with octamethylcyclotetrasiloxane (B44751) and cyclohexane (B81311) oxide using phosphotungstic acid as an initiator. researchgate.net The resulting polymer products were characterized by various techniques to understand their structure and thermal properties. researchgate.net The incorporation of these different comonomers aims to introduce specific functionalities or to modify properties such as flexibility, thermal stability, and surface characteristics. The choice of comonomer is dictated by the desired final properties of the polyacetal copolymer. researchgate.net

Methodologies for Controlling Comonomer Distribution and Sequence Lengths in Copolymer Chains

The distribution of comonomer units and the length of their sequences within the copolymer chain are crucial factors that determine the final properties of the material. A random and uniform distribution is often desired to maximize the thermal stability by effectively preventing the unzipping of the polyoxymethylene chains.

In the copolymerization of 1,3,5-trioxane with comonomers like ethylene oxide, the occurrence of acetal exchange reactions during the polymerization process naturally leads to a randomized comonomer distribution. researchgate.net This is a key feature of this particular copolymerization system.

For other copolymer systems, such as in Ziegler-Natta based polyethylene (B3416737) production, controlling the comonomer incorporation is a significant challenge. While not directly related to trioxane copolymerization, the principles of catalyst design and polymerization condition control are relevant. For instance, adjusting the synthesis route of the catalyst or the polymerization temperature can influence the uniformity of comonomer incorporation.

Techniques like Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC), coupled with chemometric methods such as principal component analysis, can be used to characterize the comonomer composition and distribution in copolymers. researchgate.net These analytical methods are essential for understanding the structure-property relationships and for optimizing the polymerization process to achieve the desired comonomer distribution.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms of oxirane and 1,3,5-trioxane (B122180) at a molecular level. DFT calculations provide valuable insights into the electronic structure, energetics, and transition states of chemical reactions, which are often difficult to probe experimentally.

Protolysis Mechanisms of 1,3,5-Trioxane and Related Cyclic Acetals

DFT-based molecular dynamics simulations have been employed to investigate the protolysis mechanisms of 1,3,5-trioxane. acs.org These studies reveal the intricate details of the initial steps of acid-catalyzed polymerization. The simulations show the temporal evolution of interatomic distances following protonation, leading to the ring-opening of the trioxane (B8601419) molecule. acs.org By tracking the changes in bond lengths and coordination numbers, researchers can map out the reaction pathway from the initial proton attack to the formation of the active cationic species that propagates the polymerization. acs.orgacs.org

The process begins with the protonation of one of the oxygen atoms in the 1,3,5-trioxane ring. This protonation event weakens the adjacent carbon-oxygen bonds, making them susceptible to cleavage. The subsequent ring-opening generates a carbocationic intermediate, which is the key reactive species for the polymerization of trioxane. acs.org DFT calculations help in understanding the energetics of this process and the stability of the intermediates involved.

Energetic Landscape and Transition State Analysis of Ring-Opening Reactions

The ring-opening reactions of both oxirane and 1,3,5-trioxane have been extensively studied using DFT to map out their energetic landscapes and identify the corresponding transition states. For oxirane, computational analyses have explored the regioselectivity of ring-opening under both acidic and basic conditions. researchgate.net These studies utilize activation strain and Kohn-Sham molecular orbital analyses to understand the interplay of factors that govern the reaction pathway. researchgate.net

In the case of 1,3,5-trioxane, theoretical calculations have been compared with experimental data for its thermal unimolecular decomposition into three formaldehyde (B43269) molecules. researchgate.netnycu.edu.tw The transition-state theory, with parameters predicted by methods like BAC–MP4, has been used to compute the high-pressure, first-order rate constants, showing good agreement with experimental findings. researchgate.netnycu.edu.tw These computational studies provide a detailed picture of the energy barriers and the geometry of the transition states, which are crucial for understanding the reaction kinetics.

A constrained DFT approach combined with classical trajectory surface hopping has also been used to model the photochemical ring-opening of oxirane. bohrium.com This method allows for the study of excited-state dynamics and confirms mechanisms like the Gomer–Noyes mechanism for the initial reaction, with calculated reaction timescales being well below 100 femtoseconds. bohrium.com

Molecular Dynamics Simulations of Polymerization Systems

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamics of polymerization processes at an atomic scale. mdpi.com For 1,3,5-trioxane, DFT-based MD simulations have provided a microscopic understanding of the complex reaction mechanisms involved in its polymerization. acs.org These simulations can track the temporal evolution of the system, including bond breaking and formation, as well as changes in molecular conformations. acs.org

The simulations can reveal how the mobility of active chain ends influences side reactions, such as the formation of oligomers. rsc.org By controlling the temperature in simulations, researchers can mimic experimental conditions like "frozen polymerization," where the reaction mixture is cooled to suppress side reactions and produce polymers with higher molecular weights. rsc.org MD simulations are instrumental in understanding the relationship between the polymerization conditions, the dynamics of the polymer chains, and the properties of the final polyoxymethylene product.

Computational Models for Thermal Decomposition Pathways of 1,3,5-Trioxane

Computational models have been instrumental in elucidating the thermal decomposition pathways of 1,3,5-trioxane. The unimolecular decomposition of 1,3,5-trioxane into three formaldehyde molecules has been studied under various temperature and pressure conditions. researchgate.netnycu.edu.tw Theoretical calculations using transition-state theory have been employed to predict the rate constants for this decomposition. researchgate.netnycu.edu.tw

These models are often validated by comparing the computed results with experimental data obtained from techniques such as FTIR analysis and laser schlieren experiments in shock waves. researchgate.net The close agreement between theoretical predictions and experimental observations confirms that formaldehyde is the sole product of the decomposition and provides a reliable kinetic model for the reaction. researchgate.net Such computational studies are crucial for understanding the thermal stability of 1,3,5-trioxane and for designing industrial processes that utilize it as a formaldehyde source. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Studies related to Monomer Reactivity

While specific QSAR studies focusing solely on the monomer reactivity of oxirane and 1,3,5-trioxane are not extensively detailed in the provided search results, the principles of QSAR are relevant to understanding how their structural properties influence their reactivity in polymerization processes. QSAR models correlate variations in the chemical structure of monomers with changes in their reactivity.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of oxirane and 1,3,5-trioxane (B122180) copolymerization. It provides unparalleled insight into monomer conversion, the identification of transient intermediates, and the detailed microstructure of the resulting polymer chains.

During the cationic ring-opening polymerization of TOX and a comonomer such as 1,3-dioxolane (B20135) (DOX), ¹H NMR is used to confirm the structure of the resulting random acetal (B89532) copolymer. researchgate.nettandfonline.com The spectra can identify the independent oxyethylene units incorporated into the main oxymethylene sequence. researchgate.nettandfonline.com For instance, in the copolymerization of TOX with 1,3-dioxepane (B1593757) (DXP), samples can be collected during the initial "induction" period, and ¹H NMR analysis is used to determine the consumption of the DXP comonomer. acs.org The ratio of peak areas corresponding to specific monomer and polymer protons allows for the calculation of copolymer composition. researchgate.net

A typical ¹H NMR spectrum for 1,3,5-trioxane shows a characteristic singlet for its six equivalent protons. spectrabase.comchemicalbook.com As polymerization proceeds, new signals appear that correspond to the protons in the newly formed polyoxymethylene backbone. The disappearance of the monomer signal and the appearance of polymer signals can be tracked to generate kinetic profiles of the reaction.

Table 1: Representative ¹H NMR Chemical Shifts for TOX Copolymerization Analysis This table is interactive. Click on the headers to sort.

Compound / Unit Proton Environment Typical Chemical Shift (δ, ppm) Multiplicity
1,3,5-Trioxane (TOX) -O-CH ₂-O- (cyclic) ~5.1 Singlet
Polyoxymethylene (POM) -O-CH ₂- (main chain) ~4.8 - 4.9 Singlet
1,3-Dioxolane (DOX) -O-CH ₂-CH ₂-O- ~3.9 Singlet

Note: Chemical shifts can vary depending on the solvent and specific copolymer structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers more detailed information about the polymer's microstructure, including monomer sequencing, tacticity, and the presence of different structural units within the copolymer chain. mdpi.com Since the chemical shift of a carbon atom is highly sensitive to its local electronic environment, ¹³C NMR can distinguish between carbons in different triad (B1167595) or even pentad sequences (e.g., TOX-TOX-TOX vs. TOX-DOX-TOX). elsevierpure.com

This technique is crucial for understanding how comonomers are incorporated into the polyoxymethylene chain. For example, in the cationic copolymerization of trioxane (B8601419) with 1,3-dioxepane, in-situ ¹³C NMR can be used to establish microsequence data and obtain kinetic profiles of pentad sequences. elsevierpure.com This level of detail allows for the elucidation of the reaction mechanism, such as whether the incorporation of comonomers occurs via random distribution or through block-like segments. elsevierpure.com

Quantitative ¹³C NMR, often performed using inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), allows for the precise determination of the copolymer composition and the relative amounts of different microstructural features. nih.govresearchgate.net By using an internal standard like 1,3,5-trioxane itself, absolute quantities of specific structural units per gram of polymer can be determined. nih.gov

Table 2: Illustrative ¹³C NMR Assignments for Poly(trioxane-co-dioxolane) This table is interactive. Click on the headers to sort.

Carbon Environment (Sequence) Typical Chemical Shift (δ, ppm)
Oxymethylene (TOX-C H₂-TOX) ~89.0
Oxymethylene (DOX-C H₂-TOX) ~92.5

Note: Assignments are illustrative and can vary based on experimental conditions and polymer structure.

In cases where the polymerization is initiated by catalysts containing specific NMR-active nuclei, such as fluorine-19 or phosphorus-31, advanced NMR techniques can provide direct insights into the catalyst's behavior and the polymerization mechanism.

¹⁹F NMR Spectroscopy: This technique is exceptionally sensitive and offers a wide chemical shift range, making it a powerful tool for studying fluorinated compounds without interference from other signals. nih.govresearchgate.net If a fluorine-containing initiator or catalyst, such as a derivative of phosphorus pentafluoride (PF₅), is used for the ring-opening polymerization, ¹⁹F NMR can be employed to monitor the catalyst's transformation during the reaction. rsc.orgresearchgate.net Changes in the chemical environment of the fluorine atoms can indicate the formation of active catalytic species, catalyst decomposition, or its coordination with monomers or the polymer chain. researchgate.netnih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and particularly Fourier-Transform Infrared (FTIR) spectroscopy are rapid and effective methods for identifying the functional groups present in the monomers and the resulting polymer. researchgate.netnih.gov The techniques work by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to particular chemical bonds. ieeesem.com

In the context of oxirane and 1,3,5-trioxane polymerization, FTIR is used to confirm the conversion of the cyclic ether and acetal monomers into the polyether backbone of polyoxymethylene. researchgate.nettandfonline.com The spectrum of 1,3,5-trioxane is characterized by strong C-O-C stretching vibrations of the cyclic acetal system. The FTIR spectra of oxiranes show characteristic bands for the strained epoxy ring. nih.gov Upon polymerization, these characteristic monomer bands diminish or disappear, while strong, broad absorption bands corresponding to the C-O-C ether linkages of the linear polymer chain appear. researchgate.net

FTIR analysis is also invaluable for confirming the incorporation of comonomers and for identifying end groups or potential side products from the polymerization reaction. researchgate.net

Table 3: Key FTIR Absorption Bands for POM and its Monomers This table is interactive. Click on the headers to sort.

Functional Group Bond Vibration Typical Wavenumber (cm⁻¹)
Acetal (in 1,3,5-Trioxane) C-O-C Stretch 1240, 930
Oxirane Ring Ring Stretch ~1250, ~840
Ether (in POM) C-O-C Stretch 1100 - 1070 (broad, strong)
Methylene C-H Stretch 2920, 2850

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers. researchgate.netjordilabs.com The method separates polymer molecules based on their hydrodynamic volume (effective size in solution) as they pass through a column packed with porous gel particles. fiveable.me Larger molecules cannot enter the pores as easily and thus elute faster, while smaller molecules penetrate the pores to a greater extent, resulting in a longer retention time. jordilabs.com

For copolymers of oxirane and 1,3,5-trioxane, GPC is essential for characterizing key parameters that dictate the material's mechanical and physical properties:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of molecules.

Weight-Average Molecular Weight (Mₒ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. fiveable.me A PDI value of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length. Typical synthetic polymers have PDI values ranging from 1.5 to 3.0. fiveable.me

GPC analysis is critical for quality control and for understanding how different reaction conditions (e.g., catalyst type, temperature, monomer feed ratio) affect the final polymer chain length and distribution. researchgate.netresearcher.life The resulting chromatogram, a plot of detector response versus elution time, provides a visual representation of the molecular weight distribution. nih.gov

Application of 1,3,5-Trioxane as an Internal Standard in Quantitative Spectroscopic Analysis

Beyond its role as a monomer, 1,3,5-trioxane also serves as an excellent internal standard for quantitative NMR (qNMR) spectroscopy due to several advantageous properties. sigmaaldrich.com An internal standard is a compound added in a known amount to a sample to facilitate the determination of the absolute concentration of other components. nih.gov

Key properties of 1,3,5-trioxane as an internal standard:

Simple ¹H NMR Spectrum: It produces a single, sharp singlet at approximately 5.1 ppm, which rarely overlaps with signals from other analytes or polymer chains. nih.gov

Chemical Stability: It is stable under typical NMR analysis conditions.

Solubility: It is soluble in many common deuterated solvents used for NMR.

In polymerization studies, a known amount of 1,3,5-trioxane can be added to a reaction mixture. By comparing the integral of a monomer's signal to the constant integral of the trioxane signal in ¹H NMR spectra taken over time, the precise rate of monomer consumption can be calculated without needing to know the exact sample volume or concentration. rsc.org

Similarly, in quantitative ¹³C NMR analysis of complex materials like lignins, 1,3,5-trioxane has been successfully used as an internal standard. nih.gov Its single sharp signal in the ¹³C spectrum provides a reliable reference point for integrating other carbon signals, allowing for the determination of the absolute amounts of different structural features in millimoles per gram. nih.gov

Degradation and Polymer Stability Research

Unimolecular Thermal Decomposition of 1,3,5-Trioxane (B122180) into Formaldehyde (B43269)

The thermal decomposition of 1,3,5-trioxane, a cyclic trimer of formaldehyde, is a fundamental process that yields three molecules of formaldehyde. researchgate.netcommonorganicchemistry.com This unimolecular reaction has been the subject of numerous kinetic studies across a wide range of temperatures and pressures. Under experimental conditions, formaldehyde is consistently identified as the sole product of the decomposition. researchgate.netnycu.edu.tw

Research conducted in atmospheric pressure flow reactors and shock tubes has provided detailed insights into the kinetics of this reaction. researchgate.netosti.gov Studies have demonstrated that the decomposition rate is significantly influenced by temperature and, at lower pressures, by the total pressure of the system. For instance, at 588 K, a noticeable decrease in the first-order rate constant was observed at pressures below 500 torr. researchgate.netnycu.edu.tw

The rate constants determined from various experimental studies highlight the temperature dependence of the decomposition. These findings are crucial for applications where 1,3,5-trioxane is used as an anhydrous source of formaldehyde for kinetic studies, as its decomposition is significantly faster than the subsequent decomposition or oxidation of formaldehyde. osti.govwikipedia.org

Experimental Rate Constants for the Thermal Decomposition of 1,3,5-Trioxane

Temperature Range (K)PressureRate Constant (k)Activation Energy (kcal/mol)Reference
700-800~1 atm (780 torr)1015.28 ± 0.06 exp(-(47.5 ± 2.4)/RT) s-147.5 ± 2.4 osti.gov
523-603High Pressure (>500 torr)1015.75 ± 0.45 exp(-(49.8 ± 1.2)/RT) s-149.8 ± 1.2 researchgate.netnycu.edu.tw
950-1270Shock Tube1015.86 exp(-50.0/RT) s-150.0 researchgate.net

Mechanistic Studies of Thermal and Chemical Degradation in Oxirane;1,3,5-Trioxane Copolymers

Polyoxymethylene (POM), also known as polyacetal, is inherently unstable due to the presence of hemiacetal (or hydroxyl) end groups. polymer.cnnih.gov The primary mechanism of thermal degradation for the homopolymer is a depolymerization reaction, often termed "unzipping," which initiates at these unstable chain ends and progressively releases formaldehyde monomers. nih.govresearchgate.net

In copolymers of 1,3,5-trioxane and oxirane (ethylene oxide), the polyoxymethylene chain is interspersed with oxyethylene units derived from the oxirane comonomer. sci-hub.se These -CH2-CH2-O- units act as barriers to the unzipping process. When the degradation reaches an oxyethylene unit, the chain scission is effectively terminated, significantly enhancing the polymer's thermal stability compared to the homopolymer. researchgate.nettandfonline.com

The degradation of these copolymers can proceed through several mechanisms:

Thermal Degradation (Inert Atmosphere): The main degradation process is the end-chain scission releasing formaldehyde. bohrium.com The presence of comonomer units significantly reduces the rate of this unzipping reaction.

Thermo-oxidative Degradation (Air Atmosphere): In the presence of oxygen, the degradation is more complex. sci-hub.sebohrium.com The process is accelerated, and in addition to formaldehyde, other products like water and carbon dioxide are formed. sci-hub.sebohrium.com The proposed mechanism involves the oxidation of formaldehyde to formic acid, which can then catalyze further degradation through acidolysis. sci-hub.se The formic acid can be further oxidized to water and carbon dioxide. sci-hub.se

Studies using thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) have confirmed that formaldehyde is the primary volatile product during the degradation of POM copolymers in both inert and air atmospheres. bohrium.com However, in air, the emission of carbon dioxide is notably enhanced. sci-hub.se

Strategies for Enhancing Polymer Thermal Stability through Copolymerization and End-Capping

To overcome the inherent thermal instability of polyoxymethylene, two primary industrial strategies are employed: copolymerization and end-capping. researchgate.net

Copolymerization: This is the most common method for stabilizing polyoxymethylene. It involves the cationic ring-opening copolymerization of 1,3,5-trioxane with a small amount of a comonomer, such as oxirane (ethylene oxide) or 1,3-dioxolane (B20135). researchgate.netsci-hub.setandfonline.com The introduction of these comonomers inserts stable carbon-carbon bonds into the polyacetal backbone. researchgate.net These C-C linkages act as "stoppers" that halt the chain-depolymerization or "unzipping" reaction that would otherwise readily degrade the polymer from its chain ends. researchgate.nettandfonline.com While increasing the comonomer content enhances thermal stability, it can also lead to a decrease in the polymer's crystallinity. tandfonline.com Research has shown that a comonomer concentration of around 5% by mole can remarkably increase thermal stability, whereas higher amounts may be less effective due to a significant drop in crystallinity. tandfonline.com

End-Capping: This strategy involves chemically modifying the unstable hemiacetal end-groups of the polymer chains to form more thermally stable structures. researchgate.netresearchgate.net This is crucial for preventing the initiation of the unzipping degradation. A common industrial method is acetylation, where the hydroxyl ends are reacted with an agent like acetic anhydride. researchgate.net

Another advanced method is reactive extrusion with end-capping agents. For example, 4,4′-diphenylmethane diisocyanate (MDI) has been used to react with the hydroxyl chain ends, replacing them with significantly more stable carbamate (B1207046) structures. researchgate.net This process not only improves thermal stability but can also increase the molecular weight of the polymer through chain extension. researchgate.net The resulting carbamate end-capped copolymers exhibit superior thermal stability compared to both the original uncapped polymer and some commercial grades. researchgate.net

Comparison of Stabilization Strategies for Polyoxymethylene

StrategyMechanismAdvantagesConsiderations
Copolymerization (with Oxirane)Incorporates C-C bonds into the polymer backbone, acting as "unzipping" stoppers. researchgate.nettandfonline.comSignificantly improves thermal and chemical resistance. sci-hub.seCan reduce the degree of crystallinity in the polymer. tandfonline.com
End-Capping (e.g., Acetylation, Carbamate formation)Replaces unstable hydroxyl end-groups with thermally stable functional groups. researchgate.netresearchgate.netPrevents initiation of depolymerization; can increase molecular weight. researchgate.netRequires additional reaction steps and reagents. researchgate.net

Emerging Academic Applications in Materials Science

Role in High-Performance Electrolytes for Lithium-Ion Batteries

The compound 1,3,5-trioxane (B122180) is increasingly being investigated for its potential to enhance the performance and safety of lithium-ion batteries. Its unique chemical properties allow it to play a multifaceted role in the development of advanced electrolyte systems, addressing critical challenges such as interfacial instability and low ionic conductivity in solid-state batteries.

Recent research has demonstrated that electrolytes containing 1,3,5-trioxane can form a robust SEI with desirable characteristics. qianggroup.com Due to its high polymerization capability, 1,3,5-trioxane can preferentially decompose during the initial charging cycles to create an organic-rich SEI. qianggroup.com This organic-rich layer enhances the mechanical stability of the SEI, making it better able to withstand the volume changes of the lithium metal anode during plating and stripping. qianggroup.com A more mechanically stable SEI mitigates cracking and reconstruction, which in turn slows down the consumption of active lithium, lithium polysulfides, and the electrolyte itself. qianggroup.com In some systems, particularly those designed for extreme temperature operation, 1,3,5-trioxane, in combination with other compounds, facilitates the formation of a dual-layer SEI. oaepublish.com This dual-layer structure often consists of an outer layer rich in inorganic compounds like LiₓBOᵧFz and an inner layer rich in lithium fluoride (B91410) (LiF). oaepublish.com This tailored SEI structure can improve interfacial charge transfer and suppress the growth of lithium dendrites, which are a major safety concern in lithium metal batteries. nih.gov The reconfiguration of the lithium-ion solvation sheath by 1,3,5-trioxane can also promote anion dissociation, leading to enhanced charge-transfer kinetics. researchgate.net

Feature of SEI with 1,3,5-TrioxaneBenefitSource(s)
Organic-Rich Composition Enhanced mechanical stability, reduced cracking qianggroup.com
Dual-Layer Structure Improved charge transfer, dendrite suppression oaepublish.comnih.gov
Polycrystalline Interface Enhanced charge-transfer kinetics researchgate.net

One of the most promising applications of 1,3,5-trioxane is as a monomer for the in situ polymerization of solid-state polymer electrolytes (SPEs). oaepublish.com This strategy involves polymerizing the electrolyte directly within the battery cell, which creates an intimate and continuous interface between the electrolyte and the electrodes, significantly reducing interfacial resistance. rsc.orgchinesechemsoc.org

Copolymer electrolytes synthesized from 1,3,5-trioxane and other monomers, such as 1,3-dioxolane (B20135) (DOL), have demonstrated impressive performance metrics. rsc.orgresearchgate.net For instance, one such copolymer electrolyte, when combined with succinonitrile (B93025) as an additive, exhibited an excellent ionic conductivity of 4.06 × 10⁻⁴ S cm⁻¹ at room temperature. rsc.orgresearchgate.net This is a significant improvement over many conventional solid polymer electrolytes. researchgate.net Furthermore, this system achieved a high lithium-ion transference number (tLi+) of 0.881, indicating that the majority of the ionic current is carried by lithium ions, which is crucial for high-power applications. rsc.orgresearchgate.net The in situ polymerization of 1,3,5-trioxane can also be used to create quasi-solid-state electrolytes (QSEs) that combine the advantages of liquid and solid electrolytes. rsc.org These electrolytes have shown high electrochemical stability, with oxidation windows up to 5.1 V, making them compatible with high-voltage cathode materials. rsc.orgresearchgate.netrsc.org

PropertyAchieved ValueSignificanceSource(s)
Ionic Conductivity 4.06 × 10⁻⁴ S cm⁻¹ (at room temp.)High for a solid polymer electrolyte rsc.orgresearchgate.net
Li-ion Transference Number (tLi+) 0.881Efficient Li-ion transport, high power capability rsc.orgresearchgate.net
Electrochemical Window Up to 5.1 VCompatibility with high-voltage cathodes rsc.orgresearchgate.netrsc.org

The use of 1,3,5-trioxane fundamentally improves the interfacial chemistry and compatibility within lithium-ion batteries. The formation of a stable, well-adhered electrolyte-electrode interface is critical for long-term cycling stability and safety. rsc.org The in situ polymerization approach ensures conformal contact between the solid electrolyte and the electrode particles, which is difficult to achieve with pre-formed solid electrolyte membranes. chinesechemsoc.org

The resulting interface from 1,3,5-trioxane-based electrolytes has been shown to be highly stable. For example, symmetric Li/Li cells with an in situ formed copolymer electrolyte of 1,3-dioxolane and 1,3,5-trioxane have demonstrated stable cycling for over 1500 hours without a short circuit. rsc.org This stability is attributed to the formation of a LiF-rich organic-inorganic composite layer at both the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI). rsc.org This robust interphase prevents the continuous corrosion of the electrodes and minimizes side reactions with the electrolyte. nih.gov Furthermore, the unique solvation chemistry involving 1,3,5-trioxane can be tailored to form an inorganic-rich and anti-corrosive SEI, which is particularly beneficial in novel battery designs like salt-free solid polymer electrolytes. nih.gov This improved interfacial compatibility allows for excellent long-term performance, with LiFePO₄/Li cells retaining over 84% of their capacity after 900 cycles at room temperature. rsc.org

Development of Sustainable and Biodegradable Polyacetal Materials

1,3,5-Trioxane is a key monomer in the production of polyoxymethylene (POM), also known as polyacetal or acetal (B89532) resin. wikipedia.org While traditionally valued for its engineering properties, recent academic interest has shifted towards developing more sustainable and biodegradable versions of these materials.

Polyacetals derived from the polymerization of 1,3,5-trioxane are being explored as potentially more environmentally benign alternatives to other engineering plastics. made-in-china.com The core of this research lies in the concept of chemical recyclability, where the polymer can be efficiently depolymerized back to its monomer constituents, which can then be purified and re-polymerized. researchgate.net This closed-loop recycling process can significantly reduce plastic waste and the demand for virgin fossil-fuel-based feedstocks. researchgate.net

The synthesis of polyacetal copolymers, by reacting 1,3,5-trioxane with comonomers like ethylene (B1197577) oxide or 1,3-dioxolane, allows for the modification of the polymer's properties, including its stability and degradation profile. wikipedia.orgacs.orgresearchgate.net By carefully selecting comonomers and polymerization conditions, researchers aim to create polyacetals that maintain their high-performance characteristics during their service life but can be triggered to degrade under specific environmental or chemical conditions. researchgate.netresearchgate.net This approach seeks to balance the durability required for engineering applications with the desirability of environmental degradation at the end of the product's life. made-in-china.com

Understanding the degradation mechanisms of polyacetals is crucial for assessing their environmental impact. The degradation of polyacetals can proceed through two primary pathways: depolymerization (or "unzipping") and hydrolysis. researchgate.net Depolymerization is a chain reaction that reverts the polymer back to its monomer, formaldehyde (B43269) or trioxane (B8601419), and is often initiated at the chain ends. researchgate.net This process can be blocked or slowed by the introduction of more stable comonomer units (like C-C bonds from ethylene oxide) into the polyoxymethylene chain, which is a key feature of acetal copolymers. researchgate.netresearchgate.net

Hydrolysis, on the other hand, involves the cleavage of the acetal linkages by water. Polyacetals are generally sensitive to acid-catalyzed hydrolysis. wikipedia.org Environmental factors can influence the rate of degradation. For instance, low levels of chlorine in water supplies can be sufficient to cause environmental stress cracking in some polyacetal grades. The rate of biodegradation for 1,3,5-trioxane itself is reported to be slow to negligible, suggesting that polyacetals may have high persistence in the environment unless specifically designed for enhanced degradation. epa.gov Current research focuses on creating polyacetals with predetermined breaking points or incorporating additives that can accelerate degradation under specific end-of-life conditions, thereby improving their environmental profile. researchgate.netacs.org

Future Research Directions and Perspectives

Innovations in Green Catalysis for Oxirane;1,3,5-Trioxane (B122180) Polymerization

A significant shift in the production of polyoxymethylene copolymers is the move towards more environmentally benign catalytic systems. Traditional catalysts, such as boron trifluoride etherate (BF₃OEt₂), are highly effective but pose environmental and handling challenges. wikipedia.org Future research is intensely focused on developing solid acid catalysts and other green alternatives that offer high efficiency, easier separation from the polymer product, and improved reusability.

Heterogeneous catalysts, such as proton-exchanged montmorillonite (B579905) clays (B1170129) (Maghnite-H+), have demonstrated success in the copolymerization of 1,3,5-trioxane with comonomers like 1,3-dioxolane (B20135). researchgate.net Similarly, phosphotungstic acid has been effectively used as an initiator for the bulk cationic ring-opening polymerization of trioxane (B8601419) with various comonomers. researchgate.nettandfonline.com These catalysts not only reduce corrosive and toxic waste streams but can also influence the polymer's properties. The exploration of nanostructured catalysts, offering high surface area and tailored active sites, represents a promising frontier for enhancing reaction rates and selectivity under milder conditions. The goal is to create a closed-loop system where the catalyst is fully recovered and reused, minimizing the environmental footprint of POM production.

Table 1: Comparison of Traditional vs. Green Catalysts in Trioxane Copolymerization

Catalyst Type Examples Advantages Research Focus
Traditional Boron Trifluoride Etherate (BF₃OEt₂) High polymerization rates, well-established process. Improving deactivation and removal processes.
Green (Solid Acids) Maghnite-H+, Phosphotungstic Acid Reusable, reduced waste, easier separation. Enhancing activity and long-term stability.

| Green (Ionic Liquids) | Protic Ionic Liquids | Low volatility, tunable acidity, potential for unique polymer structures. | Optimizing for high molecular weight and thermal stability. |

Precision Synthesis of Advanced Polymer Architectures

Beyond the synthesis of simple linear random copolymers, future research is aimed at achieving precise control over the polymer architecture. The ability to create well-defined block copolymers, star-shaped polymers, or telechelic polymers (polymers with functional end-groups) from oxirane and 1,3,5-trioxane opens up a vast landscape of new materials with unique properties. For instance, hydroxy-terminated polyoxymethylene-co-polyoxyalkylene multi-block telechels can serve as building blocks for novel high-performance polyurethanes. nih.gov

Achieving this level of control requires a departure from conventional cationic polymerization towards controlled or "living" polymerization techniques. These methods allow for the sequential addition of monomers to create distinct blocks and to precisely control the molecular weight and dispersity of the polymer chains. The development of robust initiator and catalyst systems that can maintain active chain ends throughout the polymerization process is critical. Such precision will enable the creation of self-assembling materials, advanced thermoplastic elastomers, and compatibilizers for polymer blends, significantly expanding the application scope of polyoxymethylene-based materials.

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is becoming an indispensable tool for accelerating materials discovery. In the context of oxirane;1,3,5-trioxane polymerization, quantum mechanics calculations, such as Density Functional Theory (DFT), are being employed to elucidate complex reaction mechanisms. These computational methods can be used to calculate the energy barriers for copolymerization, providing insights into the reactivity of different monomers and the stability of intermediate species. researchgate.net

For example, DFT studies can help predict how different comonomers will incorporate into the growing polymer chain and how various catalyst systems will influence the polymerization kinetics. researchgate.net This predictive power allows researchers to screen potential candidates (catalysts, initiators, comonomers) in silico before embarking on time-consuming and resource-intensive laboratory experiments. This integrated approach not only deepens the fundamental understanding of the polymerization process but also provides a rational design strategy for developing new catalysts and polymers with targeted properties.

Exploration of Novel Comonomer and Initiator Systems for Tailored Macromolecular Properties

While oxirane and 1,3-dioxolane are the conventional comonomers used with 1,3,5-trioxane, the quest for materials with enhanced performance necessitates the exploration of new monomer partners. wikipedia.orgresearchgate.net Researchers are investigating a range of cyclic ethers, cyclic acetals, and even cyclic siloxanes to impart specific functionalities to the polyoxymethylene backbone. researchgate.net For instance, incorporating bulkier comonomers can alter the crystallinity and mechanical properties of the resulting polymer, while functional comonomers can introduce sites for post-polymerization modification.

The choice of initiator also plays a pivotal role in the polymerization process. Strong protic acids, such as trifluoromethanesulfonic acid, have been shown to initiate polymerization at concentrations hundreds of times lower than traditional Lewis acids, leading to higher reaction rates and shorter induction periods. epo.orgacs.org Future work will focus on designing initiator systems that offer a high degree of control over the initiation step, which is crucial for achieving polymers with narrow molecular weight distributions and for synthesizing advanced architectures. The development of photoinitiators could also enable spatiotemporal control over the polymerization process, opening doors to applications in 3D printing and advanced manufacturing. researchgate.net

Table 2: Investigated Comonomers for Copolymerization with 1,3,5-Trioxane

Comonomer Class Examples Potential Property Modification
Cyclic Ethers Oxirane (Ethylene Oxide), Cyclohexane (B81311) Oxide Improved thermal stability, modified flexibility. wikipedia.orgresearchgate.net
Cyclic Acetals 1,3-Dioxolane, 1,3-Dioxepane (B1593757) Enhanced thermal stability, altered crystallinity. acs.orgresearchgate.net

| Cyclic Siloxanes | Octamethylcyclotetrasiloxane (B44751) (D4) | Increased flexibility, improved surface properties. researchgate.net |

Advanced In-Operando Characterization of Polymerization Processes

A deeper understanding of polymerization kinetics and mechanisms requires the ability to monitor the reaction in real-time. Advanced in-operando characterization techniques are emerging as powerful tools to probe the polymerization of 1,3,5-trioxane as it happens. Spectroscopic methods, such as Raman and mid-infrared spectroscopy, can track the consumption of monomers and the formation of the polymer in real-time, providing invaluable kinetic data.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the intricate details of the copolymerization process, revealing, for example, that the ring-opening of ethylene (B1197577) oxide can occur rapidly while the bulk of the trioxane remains unreacted initially. acs.org It also allows for the quantification of formaldehyde (B43269) build-up during the reaction. acs.org Future developments in this area will likely involve combining multiple in-operando techniques to obtain a more complete picture of the physical and chemical changes occurring during polymerization. This will enable more precise control over the reaction, leading to improved batch-to-batch consistency and the ability to fine-tune the final properties of the polymer.

Table of Mentioned Compounds

Compound Name Synonym(s)
Oxirane Ethylene Oxide
1,3,5-Trioxane Trioxane, Trioxin
Polyoxymethylene POM, Acetal (B89532) Resin
1,3-Dioxolane DOX
Boron trifluoride etherate BF₃OEt₂
Phosphotungstic acid PTA
Trifluoromethanesulfonic acid Triflic acid
1,3-Dioxepane DXP
Octamethylcyclotetrasiloxane D4

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,3,5-trioxane from formaldehyde under varying catalytic conditions?

  • Methodology : Use acid catalysts (e.g., sulfuric acid, heteropoly acids) in solvent-free or aqueous systems to enhance yield. Monitor reaction kinetics via gas chromatography (GC) or nuclear magnetic resonance (NMR) to track formaldehyde conversion and trioxane selectivity. Adjust parameters like temperature (60–90°C), catalyst loading, and formaldehyde concentration to minimize side reactions (e.g., formic acid formation) .
  • Key Data : Industrial processes achieve ~85% trioxane yield using ZSM-5 zeolite catalysts under optimized formaldehyde concentrations (~60% w/w) .

Q. What experimental methods are effective for characterizing 1,3,5-trioxane in complex mixtures?

  • Methodology : Employ quantitative NMR (e.g., 1^1H-NMR) to distinguish trioxane from formaldehyde oligomers. Coupled techniques like GC-MS or HPLC with refractive index detection can resolve co-eluting species in technical mixtures. For structural confirmation, compare with reference standards (e.g., 2,4,6-tripropyl-1,3,5-trioxane derivatives) .
  • Limitations : Formaldehyde’s volatility complicates headspace analysis; derivatization (e.g., with 2,4-dinitrophenylhydrazine) may be required .

Q. What factors influence the stability of 1,3,5-trioxane during storage and handling in laboratory settings?

  • Methodology : Store trioxane in airtight containers under inert gas (N2_2) to prevent sublimation and oxidation. Avoid exposure to moisture, which accelerates depolymerization to formaldehyde. Use stabilizers (e.g., antioxidants like BHT) for long-term storage .
  • Critical Data : Trioxane’s melting point (59–62°C) and flash point (45°C) dictate safe handling temperatures .

Advanced Research Questions

Q. How do ionic liquids (ILs) modulate the vapor-liquid equilibrium (VLE) of 1,3,5-trioxane-water systems?

  • Methodology : Introduce ILs (e.g., 1-ethyl-3-methylimidazolium tetrafluoroborate) to shift azeotropic points in trioxane-water mixtures. Measure VLE data at 101.3 kPa using equilibrium stills and correlate with activity coefficient models (e.g., NRTL or UNIQUAC). ILs reduce trioxane’s volatility, enhancing separation efficiency .
  • Contradictions : Some ILs increase system non-ideality, complicating predictive modeling. Experimental validation is critical .

Q. What kinetic models best describe the side reactions during 1,3,5-trioxane production, and how can selectivity be improved?

  • Methodology : Develop pseudo-steady-state models incorporating formaldehyde trimerization (main reaction) and formose-like side reactions. Use Arrhenius parameters derived from differential scanning calorimetry (DSC) and in situ FTIR. Optimize reactor design (e.g., plug-flow vs. continuous stirred-tank) to minimize residence time disparities .
  • Case Study : A model for industrial reactors achieved 93% selectivity by controlling formaldehyde concentration gradients .

Q. How can researchers resolve discrepancies in thermodynamic data for trioxane-containing systems (e.g., solubility, activity coefficients)?

  • Methodology : Compare experimental VLE data (e.g., trioxane-methanol-water systems) with predictive models (LIQUAC*/LIFAC*). Address inconsistencies by refining binary interaction parameters or incorporating salt effects (e.g., NaCl’s salting-out behavior). Validate with high-pressure liquid chromatography (HPLC) for phase composition .
  • Example : Salt addition (e.g., CaCl2_2) reduces trioxane solubility in water by 40%, altering phase boundaries .

Q. What are the mechanistic insights into copolymerizing 1,3,5-trioxane with oxirane for polyoxymethylene (POM) synthesis?

  • Methodology : Use cationic ring-opening polymerization (CROP) with BF3_3 catalysts to initiate copolymerization. Analyze chain microstructure via 13^{13}C-NMR and thermal stability via thermogravimetric analysis (TGA). Adjust monomer feed ratios to balance crystallinity and mechanical properties .
  • Advanced Characterization : MALDI-TOF MS reveals end-group structures critical for copolymer applications in high-performance polymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.